molecular formula C9H16O6 B017278 1,2-Isopropylidene-D,L-myo-inositol CAS No. 26276-97-1

1,2-Isopropylidene-D,L-myo-inositol

Cat. No.: B017278
CAS No.: 26276-97-1
M. Wt: 220.22 g/mol
InChI Key: RUICEADCEITZAL-XGDQQJSASA-N
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Description

1,2-Isopropylidene-D,L-myo-inositol is a chemical compound that belongs to the family of inositols. It is a cyclic sugar alcohol that is commonly used in scientific research. This compound has a wide range of applications in various fields such as medicine, biochemistry, and molecular biology.

Scientific Research Applications

Kinetic Resolution and Stereochemistry 1,2-Isopropylidene-D,L-myo-inositol is a pivotal compound in the synthesis of various inositol phosphates and their analogs. Studies reveal methodologies for kinetic resolution of this compound, efficiently producing high-purity derivatives, crucial for subsequent synthetic applications (Cunha et al., 2010), (Sureshan et al., 2003).

Regioselective Synthesis and Etherification Regioselectivity is a significant aspect in the etherification of this compound derivatives. This process, influenced by the nature of O-alkylating agents, is key for producing specific derivatives with potential applications in drug synthesis and other fields (Chengye et al., 2010).

Catalysis and Protective Group Strategies this compound also plays a role in catalysis and the development of eco-friendly methodologies for the protection of inositol hydroxyl groups. Innovative strategies using this compound enable the synthesis of mono-protected, di-protected, and other derivatized forms of inositol, expanding the possibilities for its application in various scientific fields (Vibhute & Sureshan, 2013).

Future Directions

1,2-Isopropylidene-D,L-myo-inositol has potential applications in various fields, including proteomics research , and the treatment of diseases such as cystic fibrosis, respiratory infringements, and diabetes .

Properties

IUPAC Name

(3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)3(10)4(11)6(13)8(7)15-9/h3-8,10-13H,1-2H3/t3-,4-,5+,6+,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUICEADCEITZAL-XGDQQJSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(C(C(C2O1)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2O1)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450489
Record name (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26276-97-1
Record name (3aS,4S,5R,6R,7S,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-4,5,6,7-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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